1-(2,6-Difluorobenzyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea
Description
1-(2,6-Difluorobenzyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea is a synthetic urea derivative characterized by a bifunctional aromatic scaffold. Its structure comprises a 2,6-difluorobenzyl group linked to a urea backbone, with a pyridinylmethyl substituent bearing a furan-2-yl moiety. The fluorine atoms likely enhance metabolic stability and binding affinity, while the pyridine-furan system may contribute to π-π interactions or solubility modulation.
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-3-[[5-(furan-2-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c19-15-3-1-4-16(20)14(15)11-23-18(24)22-9-12-7-13(10-21-8-12)17-5-2-6-25-17/h1-8,10H,9,11H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJJFEHSKOWOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)NCC2=CC(=CN=C2)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The following analysis compares the target compound with TAK-385, a clinically studied GnRH antagonist, and highlights key structural and pharmacological distinctions.
Structural Comparison
| Feature | 1-(2,6-Difluorobenzyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea | TAK-385 (Reference Compound) |
|---|---|---|
| Core Structure | Uridine-derived urea backbone | Thieno[2,3-d]pyrimidinone scaffold |
| Aromatic Substituents | 2,6-Difluorobenzyl, pyridinyl-furan | 2,6-Difluorobenzyl, methoxypyridazinyl |
| Functional Groups | Furan, pyridine, urea | Dimethylamino, methoxyurea, thienopyrimidinone |
| Molecular Complexity | Moderate (two aromatic systems) | High (polycyclic system with multiple substituents) |
Key Observations :
- Both compounds share the 2,6-difluorobenzyl group, a feature associated with improved receptor binding and reduced off-target effects in medicinal chemistry .
- The target compound’s pyridine-furan system contrasts with TAK-385’s thienopyrimidinone core, which may confer distinct pharmacokinetic profiles (e.g., solubility, metabolic stability).
Pharmacological and Biochemical Comparisons
| Parameter | Target Compound | TAK-385 |
|---|---|---|
| Target Activity | Not explicitly reported (inference: GnRH or kinase) | GnRH receptor antagonist |
| Cytochrome P450 Inhibition | Unknown (furan may pose risk of CYP inhibition) | Reduced CYP inhibition compared to sufugolix |
| In Vivo Efficacy | Undisclosed | Superior GnRH antagonism in preclinical models |
Key Findings :
- TAK-385’s thienopyrimidinone scaffold and methoxyurea group contribute to its potent GnRH antagonism and reduced CYP450 interference, a critical advantage in long-term therapies .
- Further studies are required to assess this risk.
Q & A
Q. What are the established synthetic routes for 1-(2,6-difluorobenzyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea, and how is its structural purity validated?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Step 1 : React 2,6-difluoroaniline with an isocyanate precursor to form the urea backbone .
Step 2 : Functionalize the pyridine ring at the 3-position with a furan-2-yl group via cross-coupling reactions (e.g., Suzuki-Miyaura) .
Key optimization parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for coupling reactions), and catalytic systems (e.g., Pd(PPh₃)₄ for Suzuki reactions).
- Characterization :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., furan C-H protons at δ 6.3–7.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₇F₂N₃O₂: 394.13) .
Q. How do structural modifications (e.g., furan vs. thiophene) influence the compound’s reactivity and bioactivity?
- Methodological Answer : Comparative studies of analogs (e.g., thiophene-substituted vs. furan-substituted ureas) reveal:
Advanced Research Questions
Q. What mechanistic insights exist for this compound’s interaction with biological targets (e.g., kinases, GPCRs)?
- Methodological Answer :
- Molecular Docking : Simulations (AutoDock Vina) suggest the difluorobenzyl group occupies hydrophobic pockets in EGFR’s ATP-binding site, while the furan-pyridine moiety engages in π-π stacking with Tyr-104 .
- In Vitro Assays : Competitive binding assays (e.g., fluorescence polarization) quantify displacement of ATP analogs (Kd = 120 nM) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?
- Methodological Answer :
- SAR Strategy :
Core Modifications : Replace pyridine with pyridazine to alter steric bulk .
Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to the furan ring to enhance metabolic stability .
- Data-Driven Optimization :
| Derivative | Modification | Solubility (mg/mL) | CYP3A4 Inhibition |
|---|---|---|---|
| Parent | None | 0.05 | 65% |
| Derivative | Pyridazine core | 0.12 | 40% |
Q. How should researchers address contradictions in reported bioactivity data (e.g., divergent IC₅₀ values across studies)?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, ATP concentrations). For example, IC₅₀ values vary between HEK293 (0.8 µM) and HeLa (2.1 µM) due to differential EGFR expression .
- Orthogonal Validation : Confirm activity via alternative methods (e.g., Western blot for phospho-EGFR downregulation) .
Q. What computational tools predict this compound’s pharmacokinetic (PK) and toxicity profiles?
- Methodological Answer :
- ADME Prediction : SwissADME estimates moderate intestinal absorption (LogP = 3.1) but poor blood-brain barrier penetration (TPSA = 78 Ų) .
- Toxicity Screening : ProTox-II predicts hepatotoxicity risk (Probability = 72%) due to furan’s potential for reactive metabolite formation .
Q. What experimental strategies improve the compound’s metabolic stability without compromising potency?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
